molecular formula C7H6OS2 B14131564 trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide

trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide

Cat. No.: B14131564
M. Wt: 170.3 g/mol
InChI Key: BHZGVRVKCXIISZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of sulfur-containing reagents and catalysts to facilitate the formation of the thieno[2,3-B]thiopyran ring system .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the ring system .

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various pharmaceuticals, including dorzolamide. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, the compound is studied for its potential effects on cellular processes and enzyme activity. Its chiral nature allows for the exploration of stereospecific interactions in biological systems .

Medicine: As a precursor to dorzolamide, the compound plays a crucial role in the treatment of glaucoma and ocular hypertension.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide involves its interaction with specific molecular targets. In the case of dorzolamide synthesis, the compound acts as a key intermediate, facilitating the formation of the active pharmaceutical ingredient. The molecular pathways involved include enzyme inhibition and modulation of biochemical processes .

Comparison with Similar Compounds

Uniqueness: The uniqueness of trans-(4S,6S)-5,6-Dihydro-6-methyl-4H-thieno[2,3-B]thiopyran-4-OL, 7,7-dioxide lies in its chiral structure and its role as a key intermediate in the synthesis of dorzolamide. Its specific stereochemistry and reactivity make it distinct from other similar compounds, providing unique advantages in pharmaceutical and industrial applications .

Properties

Molecular Formula

C7H6OS2

Molecular Weight

170.3 g/mol

IUPAC Name

4H-thieno[2,3-b]thiopyran-4-ol

InChI

InChI=1S/C7H6OS2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4,6,8H

InChI Key

BHZGVRVKCXIISZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C(C1O)C=CS2

Origin of Product

United States

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